molecular formula C20H14FN7 B13075676 N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-29-1

N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13075676
CAS No.: 1202619-29-1
M. Wt: 371.4 g/mol
InChI Key: QHYAVQXSXJQSGC-UHFFFAOYSA-N
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Description

N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that features a unique combination of triazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to form the triazole ring . The pyridine ring can be synthesized through a Pd-catalyzed intramolecular C-H functionalization reaction . The final step involves coupling the triazole and pyridine intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable protocols such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is both economic and potentially viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions often involve the use of microwave irradiation, Pd-catalysis, and recyclable reaction media such as polyethylene glycol .

Major Products

The major products formed from these reactions include various substituted triazoles and pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, leading to apoptosis in cancer cells . The triazole and pyridine rings play a crucial role in binding to these molecular targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives such as:

Uniqueness

What sets N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine apart is its unique combination of triazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

1202619-29-1

Molecular Formula

C20H14FN7

Molecular Weight

371.4 g/mol

IUPAC Name

8-(3-fluorophenyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C20H14FN7/c21-15-4-1-3-14(11-15)17-5-2-10-28-19(17)25-20(27-28)24-16-8-6-13(7-9-16)18-22-12-23-26-18/h1-12H,(H,24,27)(H,22,23,26)

InChI Key

QHYAVQXSXJQSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC=C(C=C4)C5=NC=NN5

Origin of Product

United States

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